molecular formula C12H14NNaO4 B14680788 3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt CAS No. 38292-69-2

3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt

Cat. No.: B14680788
CAS No.: 38292-69-2
M. Wt: 259.23 g/mol
InChI Key: LJYHVIXKWHWOCT-UHFFFAOYSA-M
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Description

3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of acetyl groups at the 3 and 5 positions, as well as methyl groups at the 2 and 6 positions. This compound is often used in research due to its interesting chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt typically involves the reaction of 2,6-dimethylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective acetylation at the 3 and 5 positions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce fully saturated pyridine derivatives .

Scientific Research Applications

3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt is unique due to its specific acetylation pattern and the presence of a sodium salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications .

Properties

CAS No.

38292-69-2

Molecular Formula

C12H14NNaO4

Molecular Weight

259.23 g/mol

IUPAC Name

sodium;3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate

InChI

InChI=1S/C12H15NO4.Na/c1-5-9(7(3)14)11(12(16)17)10(8(4)15)6(2)13-5;/h11,13H,1-4H3,(H,16,17);/q;+1/p-1

InChI Key

LJYHVIXKWHWOCT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)C)C(=O)[O-])C(=O)C.[Na+]

Origin of Product

United States

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